molecular formula C42H74Br2N2O4 B12553288 2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) CAS No. 146540-16-1

2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)

Cat. No.: B12553288
CAS No.: 146540-16-1
M. Wt: 830.9 g/mol
InChI Key: VDHGYUCBDRWHRG-UHFFFAOYSA-N
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Description

2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and dioctylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) typically involves the reaction of 4,5-dibromo-1,2-dihydroxybenzene with N,N-dioctylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions may produce quinone derivatives.

Scientific Research Applications

2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial properties.

    Medicine: Research may investigate its potential as a therapeutic agent or drug delivery system.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]bis(ethan-1-ol)
  • 4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
  • Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-, 1,1’-bis(1,1-dimethylethyl) ester

Uniqueness

2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) is unique due to its specific substitution pattern on the phenylene ring and the presence of dioctylacetamide groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

146540-16-1

Molecular Formula

C42H74Br2N2O4

Molecular Weight

830.9 g/mol

IUPAC Name

2-[4,5-dibromo-2-[2-(dioctylamino)-2-oxoethoxy]phenoxy]-N,N-dioctylacetamide

InChI

InChI=1S/C42H74Br2N2O4/c1-5-9-13-17-21-25-29-45(30-26-22-18-14-10-6-2)41(47)35-49-39-33-37(43)38(44)34-40(39)50-36-42(48)46(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32,35-36H2,1-4H3

InChI Key

VDHGYUCBDRWHRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COC1=CC(=C(C=C1OCC(=O)N(CCCCCCCC)CCCCCCCC)Br)Br

Origin of Product

United States

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